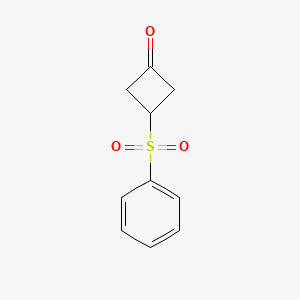

3-(Benzenesulfonyl)cyclobutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzenesulfonyl)cyclobutan-1-one is a chemical compound with the CAS Number: 67100-34-9 . It has a molecular weight of 210.25 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name of this compound is 3-(phenylsulfonyl)cyclobutan-1-one . The InChI code is 1S/C10H10O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Benzenesulfonyl)cyclobutan-1-one are not available, there are studies showing that cyclobutanones can undergo various reactions . For example, they can participate in Diels-Alder cycloadditions .Physical And Chemical Properties Analysis

3-(Benzenesulfonyl)cyclobutan-1-one is a powder . It has a melting point of 99-100 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Stereochemistry

A notable application involves the stereoconvergent transformation of 1,2a-disubstituted 1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones, utilizing an electron-withdrawing group at the 2a-position. This process yields 1,3-disubstituted 1,2,4a,9b-tetrahydrodibenzofuran-4-ols, irrespective of the initial stereochemistry, showcasing the compound's role in achieving stereochemical complexity in synthetic targets. This methodology was pivotal in the second-generation synthesis of (+/-)-linderol A, a compound with melanin biosynthesis inhibitory properties, underlining its importance in medicinal chemistry research (Yamashita et al., 2005).

Nucleoside Analogs

Another application is the synthesis of cyclobutyl analogs of adenosine and guanosine, which were derived from a precursor involving 3,3-bis(benzyloxymethyl)cyclobutanone. Although these analogs lacked antiviral activity against certain strains, their synthesis demonstrates the utility of 3-(Benzenesulfonyl)cyclobutan-1-one derivatives in exploring potential therapeutic agents (Boumchita et al., 1990).

Peptide Dendrimers

The compound is also instrumental in the synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers, illustrating its role in the development of novel biomolecular architectures. These dendrimers, synthesized through a convergent approach, highlight the compound's utility in the field of materials science and bioconjugate chemistry (Gutiérrez-Abad et al., 2010).

Photodimerization Studies

Additionally, 3-(Benzenesulfonyl)cyclobutan-1-one derivatives have been employed in studies of photodimerization, serving as a model for understanding the stereochemical outcomes of photochemical reactions. This research provides insights into the molecular arrangements that influence photodimerization, contributing to the broader understanding of photochemical processes in organic chemistry (Uemura et al., 2018).

Aromaticity and Annulation Studies

The exploration of aromaticity in cyclobutane-annulated compounds further exemplifies the compound's significance in theoretical and computational chemistry. Studies on the aromaticity of annulated benzene, pyridine, and phosphabenzene derivatives provide valuable insights into the nature of aromaticity and its dependence on molecular structure (Bachrach, 2002).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVUJVQFPVDNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)

![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)

![3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2640544.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2640550.png)

![Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2640551.png)

![(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid](/img/structure/B2640555.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2640556.png)

![Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2640559.png)